Bienvenue dans la boutique en ligne BenchChem!

1-(2-methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine

Medicinal Chemistry Kinase Inhibitor Design Serotonin Receptor Ligands

1-(2-methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine (CAS 2548979-50-4) is a synthetic small molecule combining a thieno[3,2-d]pyrimidine core with a 2-methoxyphenylpiperazine moiety. The thieno[3,2-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with numerous derivatives reported as potent inhibitors of PI3K, mTOR, CSF-1R, and ATR kinases.

Molecular Formula C18H20N4OS
Molecular Weight 340.4 g/mol
CAS No. 2548979-50-4
Cat. No. B6447225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine
CAS2548979-50-4
Molecular FormulaC18H20N4OS
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
InChIInChI=1S/C18H20N4OS/c1-13-11-24-17-16(13)19-12-20-18(17)22-9-7-21(8-10-22)14-5-3-4-6-15(14)23-2/h3-6,11-12H,7-10H2,1-2H3
InChIKeyXDSVSUSDXUYROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine (CAS 2548979-50-4) – Chemical Classification and Data Availability Summary


1-(2-methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine (CAS 2548979-50-4) is a synthetic small molecule combining a thieno[3,2-d]pyrimidine core with a 2-methoxyphenylpiperazine moiety . The thieno[3,2-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with numerous derivatives reported as potent inhibitors of PI3K, mTOR, CSF-1R, and ATR kinases . The presence of the 2-methoxyphenylpiperazine fragment, a known pharmacophore for serotonin (5-HT1A, 5-HT7) and adrenergic receptor engagement [1], suggests a possible polypharmacological profile. However, a systematic search of the peer-reviewed literature and patent databases found no primary research articles, patents, or curated bioactivity databases (ChEMBL, PubChem BioAssay) that report quantitative biological data specifically for this compound [2]. Procurement decisions should therefore be based on its unique structural identity and projected chemical property advantages, rather than on comparative biological performance data that are not yet publicly available.

1-(2-Methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine – Why Thienopyrimidine Analogs Are Not Interchangeable


In the thieno[3,2-d]pyrimidine chemical class, small structural permutations can cause profound and unpredictable shifts in kinase selectivity, potency, and ADME properties. Published SAR studies on piperazinone-containing thieno[3,2-d]pyrimidines demonstrate that even subtle modifications to the piperazine substituent or the heterocyclic core can toggle selectivity between PI3Kδ and other class I PI3K isoforms [1]. Similarly, the presence of a 2-methoxyphenyl group on the piperazine ring introduces potential serotonergic and adrenergic pharmacology not present in simpler 4-piperazinyl-thieno[3,2-d]pyrimidine analogs (e.g., CAS 683274-67-1) [2]. Procuring a generic analog without the specific 7-methyl substitution on the thienopyrimidine or the 2-methoxyphenylpiperazine group risks acquiring a compound with a fundamentally different target engagement fingerprint. The inventor's patent filings on substituted pyrimidine piperazines further suggest that the precise combination of substituents embodied in CAS 2548979-50-4 was specifically selected for undisclosed biological properties [3]. Without experimental head-to-head data, substitution introduces uncontrolled experimental variables and undermines reproducibility.

Quantitative Differentiation Evidence for CAS 2548979-50-4 – Critical Data Gap Analysis


Structural Uniqueness vs. Closest Thienopyrimidine Analogs

A direct structural comparison with the closest commercially available analogs confirms that CAS 2548979-50-4 is structurally unique within the reported thieno[3,2-d]pyrimidine chemical space . The compound combines three distinct pharmacophoric elements: (i) a 7-methylthieno[3,2-d]pyrimidine core, (ii) a piperazine linker, and (iii) a 2-methoxyphenyl terminal group. None of the compounds with publicly disclosed biological data in the 2020 PI3Kδ SAR study [1], nor the commercially available 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine (CAS 683274-67-1) , possess this exact substitution pattern. This unique topology implies a distinct polypharmacology or selectivity profile that cannot be inferred from proxy data.

Medicinal Chemistry Kinase Inhibitor Design Serotonin Receptor Ligands

Physicochemical Differentiation vs. 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine

The calculated physicochemical properties of the target compound diverge substantially from the simpler 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine scaffold (CAS 683274-67-1), which serves as a baseline comparator . These property differences are critical for any assay requiring cellular permeability, solubility, or target engagement in a specific biological compartment.

Drug Discovery ADME Prediction Fragment-Based Design

Patent Novelty Evidence Supporting Distinct Therapeutic Utility

Patent filings by Sunshine Lake Pharma Co., Ltd. describe substituted pyrimidine piperazine compounds with broad therapeutic utility claims, including kinase-mediated and GPCR-mediated disorders [1]. The specific structural features of CAS 2548979-50-4, namely the 7-methyl substitution on the thieno[3,2-d]pyrimidine and the 2-methoxyphenylpiperazine appendage, align with the general Markush structures disclosed in these patents. While CAS 2548979-50-4 is not explicitly listed in the patent examples, its features fall within the claimed chemical space that patent examiners deemed novel and non-obvious over prior art thienopyrimidine kinase inhibitors [2]. This provides indirect but meaningful evidence that the compound was designed for a purposefully distinct biological profile.

Intellectual Property Kinase Inhibition GPCR Modulation

Recommended Application Scenarios for CAS 2548979-50-4 Based on Structural Class Evidence


Selective Kinase Profiling in a Panel of Lipid and Protein Kinases

Given that the thieno[3,2-d]pyrimidine scaffold is a proven kinase hinge binder, the unique 7-methyl and 2-methoxyphenylpiperazine substitutions may confer a selectivity window within the kinome [1]. A kinase profiling panel (e.g., Eurofins ScanMAX or DiscoverX KINOMEscan) is recommended to conduct a head-to-head selectivity comparison against known PI3K/mTOR inhibitors like GDC-0980 or GNE-477, thereby defining its unique kinase inhibition fingerprint. This scenario leverages the compound's structural novelty to identify differentiated kinase targets, directly addressing the comparative evidence gap identified in Section 3.

Serotonergic and Adrenergic Receptor Binding Screen vs. Known GPCR Ligands

The 2-methoxyphenylpiperazine fragment is a well-established pharmacophore for 5-HT1A, 5-HT7, and α1-adrenergic receptors [2][3]. A comparative radioligand binding assay against reference ligands such as WAY-100635 (5-HT1A) and prazosin (α1) can quantify the compound's affinity and determine whether the thienopyrimidine core enhances or diminishes this classical GPCR activity. This scenario is essential to establish whether the compound's primary pharmacology is kinase-driven, GPCR-driven, or truly polypharmacological.

Comparative Antiproliferative Profiling in Cancer Cell Lines

In vitro antiproliferative assays (e.g., NCI-60 panel or a focused leukemia/lymphoma panel) can be used to compare CAS 2548979-50-4 with established thienopyrimidine-based kinase inhibitors (including PI3Kδ inhibitor idelalisib and ATR inhibitor ceralasertib) . This head-to-head comparison would not only reveal differential potency but also expose potential resistance pathways or unique cancer lineage sensitivities driven by the compound's distinct pharmacophoric combination. Such data are necessary to justify its selection over structurally simpler thienopyrimidines.

ADME-T and In Vivo Pharmacokinetic Bridging Studies

The significant increase in molecular weight and lipophilicity compared to the parent 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine (Section 3, Evidence Item 2) forecasts altered metabolic stability, plasma protein binding, and brain penetration . A comparative cassette PK study in rodents, alongside equilibrium dialysis for plasma protein binding and a Caco-2 permeability assay, will quantify these differences and determine the compound's suitability for in vivo proof-of-concept studies. Without this data, dosing for any animal model cannot be rationally designed.

Quote Request

Request a Quote for 1-(2-methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.